3-Amino-2,2-dimethylpropanamide-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

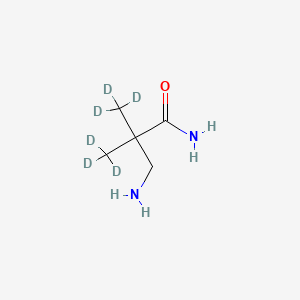

3-Amino-2,2-dimethylpropanamide-d6 is a deuterated compound with the molecular formula C5H6D6N2O and a molecular weight of 122.2 . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it useful for various analytical techniques, including mass spectrometry.

Vorbereitungsmethoden

The synthesis of 3-Amino-2,2-dimethylpropanamide-d6 involves the incorporation of deuterium atoms into the molecular structure. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor compound are replaced with deuterium . This can be achieved using deuterated reagents under specific reaction conditions. Industrial production methods may involve large-scale hydrogen-deuterium exchange processes to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

3-Amino-2,2-dimethylpropanamide-d6 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Amino-2,2-dimethylpropanamide-d6 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Proteomics: It is used as a biochemical reagent in proteomics research to study protein structures and functions.

Analytical Chemistry: The compound is employed in mass spectrometry for the analysis of complex mixtures.

Pharmaceutical Research: It serves as an intermediate in the synthesis of labeled pharmaceuticals, aiding in drug development and metabolism studies.

Biological Studies: Researchers use it to investigate metabolic pathways and enzyme mechanisms.

Wirkmechanismus

The mechanism of action of 3-Amino-2,2-dimethylpropanamide-d6 is primarily related to its role as a labeled compound in analytical techniques. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry . This helps in identifying and characterizing proteins, metabolites, and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

3-Amino-2,2-dimethylpropanamide-d6 can be compared with other similar compounds such as:

3-Amino-2,2-dimethylpropanamide: The non-deuterated version of the compound, which lacks the deuterium labeling and is less useful in mass spectrometry.

3-Amino-2,2-dimethylpropionic acid amide: Another similar compound with slight structural differences, used in different research applications.

The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in analytical and research applications .

Biologische Aktivität

3-Amino-2,2-dimethylpropanamide-d6 is a deuterated derivative of 3-amino-2,2-dimethylpropanamide, which serves as a significant building block in organic synthesis and pharmaceutical development. This compound's unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and biochemical research.

- Molecular Formula: C5H12N2O

- CAS Number: 1285902-39-7

- Molecular Weight: 116.16 g/mol

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various biologically active compounds. It participates in biochemical pathways that influence protein synthesis, energy metabolism, and immune response.

Biochemical Pathways

- Protein Synthesis: The compound is involved in the acetylation of lysine residues, which is crucial for regulating gene expression and cellular functions.

- Metabolism: It plays a role in metabolic pathways that are vital for energy production and cellular differentiation.

Pharmacological Applications

Research indicates that this compound exhibits potential pharmacological properties:

- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties that can protect cells from oxidative stress.

- Antimicrobial Effects: There is evidence indicating potential antimicrobial activity against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanisms.

Study 1: Antioxidant Activity

A study assessed the antioxidant capacity of various amino compounds, including this compound. Results indicated that this compound demonstrated significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage.

Study 2: Antimicrobial Properties

In another investigation, the antimicrobial effects of several derivatives of amino compounds were evaluated. The results showed that this compound exhibited moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant radical scavenging | |

| Antimicrobial | Moderate inhibition of bacterial growth |

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQZJXVIXAPOPZ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CN)(C(=O)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.